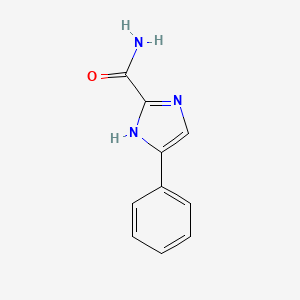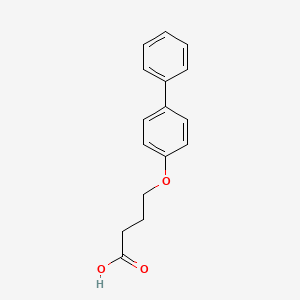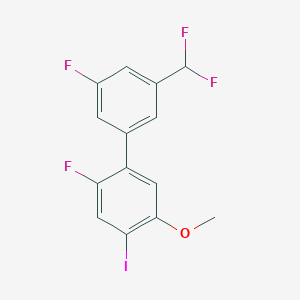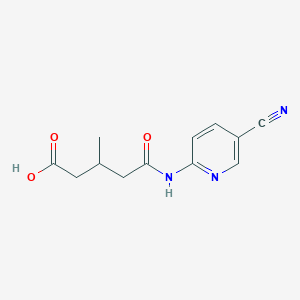
Sulfonium, (4-methylphenyl)diphenyl-, bromide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfonium, (4-methylphenyl)diphenyl-, bromide can be synthesized using Grignard reagents and chlorotrimethylsilane as an activator . The reaction typically involves the formation of a sulfonium ion by reacting a sulfonium precursor with a suitable bromide source under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, (4-methylphenyl)diphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles to form different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfonium, (4-methylphenyl)diphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sulfonium, (4-methylphenyl)diphenyl-, bromide involves its interaction with molecular targets through the sulfonium ion. The sulfonium ion can act as an electrophile, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can lead to the formation of different products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-methylphenyl)sulfonium bromide: Another sulfonium salt with three 4-methylphenyl groups.
Diphenylmethylsulfonium bromide: A sulfonium salt with a diphenylmethyl group.
Uniqueness
Sulfonium, (4-methylphenyl)diphenyl-, bromide is unique due to its specific combination of phenyl and 4-methylphenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other sulfonium salts may not be as effective.
Eigenschaften
CAS-Nummer |
4189-82-6 |
|---|---|
Molekularformel |
C19H17BrS |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
(4-methylphenyl)-diphenylsulfanium;bromide |
InChI |
InChI=1S/C19H17S.BrH/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LXQKIBHHRQYGMT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[(cyclopropylmethyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8352153.png)







